Sodium triphenylsilanolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Sodium triphenylsilanolate can be synthesized through various methods, each offering unique pathways and outcomes. The synthesis process often involves the reaction of sodium with triphenylsilane derivatives under specific conditions to yield the desired compound. For example, the reaction of sodium phenylsiloxanolate (SPS) with trimethylsilyl chloride (Me3SiCl) leads to the formation of corresponding siloxane derivatives, indicating a pathway for this compound synthesis (Shchegolikhina et al., 2000).

Molecular Structure Analysis

The molecular structure of this compound is determined through spectroscopic and X-ray diffraction techniques, revealing its complex geometry and bonding arrangements. For instance, crystalline sodium tolylsiloxanolate anions have been studied, providing insights into their molecular and crystal structures through single-crystal X-ray analysis (Anisimov et al., 2016).

Chemical Reactions and Properties

This compound participates in various chemical reactions, exhibiting diverse chemical properties. Its reactivity with different chemical agents can lead to the synthesis of novel compounds. For instance, the reaction of sodium 3,4,5-triphenyl-1,2-diphosphacyclopentadienide with alkyl halides and silicon and tin chlorides produces stable 1-substituted 1,2-diphospholes (Milyukov et al., 2010).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments and applications. These properties are typically characterized using techniques like X-ray crystallography and differential scanning calorimetry. For example, the columnar formation in sodium triphenylacetate was explored, providing valuable data on its structure and thermal behavior (Henriques et al., 2014).

Chemical Properties Analysis

This compound's chemical properties, including reactivity, stability, and interaction with other compounds, are key to its applications in synthesis and materials science. Its role as a precursor or reactant in forming new compounds or in catalysis highlights its versatility and importance in chemical research. The reactions of organometallic compounds involving silicon, such as the reaction of triphenylsilyl-sodium with 9-methylfluorene, demonstrate the compound's reactivity and potential for creating novel materials (Hamid, 1973).

Applications De Recherche Scientifique

Synthesis of Organosilicon Compounds : Sodium triphenylsilanolate was used in the synthesis of 1,4-bis[dimethyl(triphenylsiloxy)silyl]benzene, a crystalline substance with applications in organosilicon chemistry (Chugunov, 1960).

Sodium and Sodium-Ion Batteries Research : Although not directly involving this compound, this paper discusses the broader context of sodium in battery research, highlighting the importance of sodium compounds in energy storage technologies (Delmas, 2018).

Selective Inclusion of Ethanol : Triphenylsilanol, closely related to this compound, has been used for the selective inclusion of ethanol, suggesting potential applications in separation processes (Bourne et al., 1991).

Solvent Extraction of Cesium and Rubidium : Sodium triphenylcyanoboron, a compound similar to this compound, has been studied for the solvent extraction of cesium and rubidium ions, indicating possible applications in ion extraction and purification (Lee, 1972).

Alkyne Metathesis Reactions : Triphenylsilanolate ligands were found to enhance the reactivity and functional group tolerance of molybdenum alkylidyne complexes in alkyne metathesis reactions, an important process in organic synthesis (Heppekausen et al., 2010).

Drug Release Methods Development : This research applied experimental design methodology in the optimization of drug release methods, showcasing the broader context of sodium compounds in pharmaceutical research (Kincl et al., 2005).

Host–Guest Selectivity in Chemical Separations : Triphenylsilanol, related to this compound, has been used in the separation of isomers, demonstrating its potential in molecular recognition and separation technologies (Batisai et al., 2016).

Phenylation in Organic Synthesis : Sodium tetraphenylborate, a compound analogous to this compound, has been used as a phenylating agent in organic synthesis, highlighting the role of sodium organometallic compounds in chemical transformations (Legros & Fiaud, 1990).

Biomedical Applications of Sodium MRI : This paper provides an overview of sodium MRI's biomedical applications, underscoring the significance of sodium in medical imaging and diagnostics (Madelin & Regatte, 2013).

Synthesis of Conjugated Polyelectrolytes : Triphenylamine-based copolymers were synthesized, indicating the role of organosilicon compounds like this compound in the creation of advanced polymeric materials (Shi et al., 2006).

Orientations Futures

Propriétés

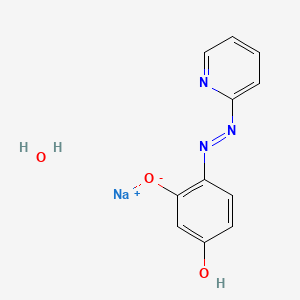

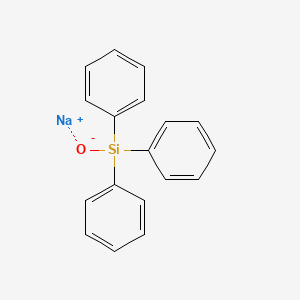

IUPAC Name |

sodium;oxido(triphenyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15OSi.Na/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXDMWNDEUYXPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NaOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is a key reaction that sodium triphenylsilanolate readily undergoes, and what is a specific application highlighted in the research?

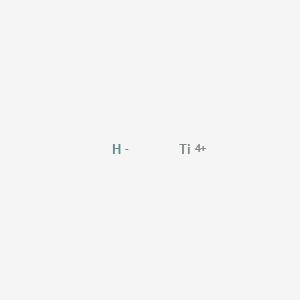

A1: this compound reacts with bis(cyclopentadienyl)titanium dihalides to form bis(triphenylsiloxy)bis(cyclopentadienyl)titanium. [] This reaction, conducted in toluene at 75-90°C, highlights the utility of this compound in synthesizing organometallic compounds with siloxy ligands. []

Q2: The provided abstract mentions "aprotic solvent." Why is this choice of solvent significant in reactions involving this compound?

A2: this compound is a strong base. Aprotic solvents, which lack acidic protons, are crucial in these reactions to prevent unwanted side reactions, such as the decomposition of the silanolate or reactions with the solvent itself. This ensures the intended metal-siloxy condensation reaction proceeds efficiently. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.